molecular formula C12H10O2S2 B3339091 2,2'-Dithiodiphenol CAS No. 6300-58-9

2,2'-Dithiodiphenol

Cat. No.: B3339091
CAS No.: 6300-58-9
M. Wt: 250.3 g/mol
InChI Key: FNXXLDHPVGHXEM-UHFFFAOYSA-N
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Description

2,2'-Dithiodiphenol is a diphenyl compound characterized by two phenol rings linked via a disulfide (-S-S-) bridge at the 2,2' positions. This structural motif imparts unique redox-responsive properties due to the labile nature of the disulfide bond, which can undergo cleavage and reformation under reducing or oxidizing conditions. Key attributes include:

  • Molecular formula: C₁₂H₁₀O₂S₂ (inferred).
  • Functional groups: Hydroxyl (-OH) groups on each benzene ring and a disulfide bridge.
  • Applications: Potential use in dynamic covalent materials, drug delivery systems, or as a crosslinker in redox-responsive polymers.

Properties

IUPAC Name

2-[(2-hydroxyphenyl)disulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXLDHPVGHXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SSC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212218
Record name 2,2'-Dithiodiphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-58-9
Record name 2,2'-Dithiodiphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC45168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45168
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dithiodiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dithiodiphenol can be synthesized through the oxidation of 2-mercaptophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or acetic acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired disulfide bond .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiodiphenol may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiodiphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dithiodiphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dithiodiphenol involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a versatile reagent in redox chemistry. In biological systems, it can interact with thiol-containing proteins and enzymes, affecting their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural Analogs and Bridging Groups

The bridging group between aromatic rings significantly influences physicochemical properties. Below is a comparison of 2,2'-Dithiodiphenol with other diphenyl compounds:

Compound Name Bridging Group Molecular Formula Key Properties/Applications Reference
2,2'-Dithiodiphenol -S-S- C₁₂H₁₀O₂S₂ Redox-active, potential in responsive materials Inferred
4,4'-Sulfonyldiphenol -SO₂- C₁₂H₁₀O₄S High thermal stability, used in polymers
4,4'-(Propane-2,2-diyl)diphenol -(CH₃)₂C- C₁₅H₁₆O₂ Rigid structure, industrial plastics
2,2'-Methylenediphenol -CH₂- C₁₃H₁₂O₂ Moderate stability, precursor for resins
2,2'-Dithiodibenzoic acid -S-S- C₁₄H₁₀O₄S₂ High melting point (287–290°C), acidic

Key Observations :

  • Disulfide vs. Sulfonyl: The -S-S- bridge in 2,2'-Dithiodiphenol is redox-active, unlike the stable -SO₂- group in sulfonyldiphenol. This makes the former suitable for stimuli-responsive applications .
  • Thermal Stability: Sulfonyldiphenol and propane-bridged analogs exhibit higher thermal stability due to robust bridging groups, whereas disulfide-linked compounds may degrade under heat or reducing conditions.
  • Acidity: 2,2'-Dithiodibenzoic acid (carboxylic acid substituents) is more acidic than 2,2'-Dithiodiphenol (hydroxyl groups), affecting solubility and reactivity .

Physicochemical Properties

While direct data for 2,2'-Dithiodiphenol is unavailable, extrapolations can be made:

  • Melting Point : Likely lower than 2,2'-Dithiodibenzoic acid (287–290°C) due to weaker hydrogen bonding from -OH vs. -COOH groups .
  • Solubility: Higher polarity than methylene- or propane-bridged diphenols, favoring solubility in polar solvents like ethanol or DMSO.
  • Reactivity : The disulfide bond enables reversible cleavage (e.g., via thiol-disulfide exchange), a feature absent in analogs with single-bond bridges .

Biological Activity

2,2'-Dithiodiphenol (DTDP) is an organosulfur compound known for its unique structure, which includes two phenolic groups linked by a disulfide bond. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of 2,2'-Dithiodiphenol, summarizing key research findings, case studies, and its implications in health and medicine.

  • Chemical Formula : C₁₂H₁₀O₂S₂
  • Molecular Weight : 250.34 g/mol
  • Structure : Contains two hydroxyl groups (-OH) and a disulfide bond (-S-S-), contributing to its reactivity and biological properties.

Antioxidant Properties

2,2'-Dithiodiphenol exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that DTDP has notable antimicrobial effects against a range of pathogens. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. Studies have shown effectiveness against:

  • Gram-positive bacteria : Exhibits strong activity against Staphylococcus aureus.
  • Gram-negative bacteria : Shows moderate effectiveness against Escherichia coli.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium :
    A study evaluated the effectiveness of DTDP against Mycobacterium tuberculosis strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an adjunctive treatment for tuberculosis.
  • Neuroprotective Effects :
    In vitro studies demonstrated that DTDP could protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to enhance the expression of antioxidant enzymes, thereby mitigating cell death in models of neurodegeneration.
  • Wound Healing Properties :
    A recent clinical trial explored the application of DTDP in wound healing. Patients treated with topical formulations containing DTDP showed faster healing times and reduced infection rates compared to control groups.

The biological activity of 2,2'-Dithiodiphenol is attributed to its ability to:

  • Scavenge Reactive Oxygen Species (ROS) : The phenolic hydroxyl groups donate electrons to neutralize free radicals.
  • Inhibit Enzymatic Activity : DTDP can inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
  • Disrupt Cell Membranes : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Research Findings Summary

Activity TypeEffectivenessMechanism of Action
AntioxidantHighScavenges free radicals
AntimicrobialModerate to HighDisrupts cell membranes
NeuroprotectiveSignificantEnhances antioxidant enzyme expression
Wound HealingEnhancedPromotes faster healing and reduces infections

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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